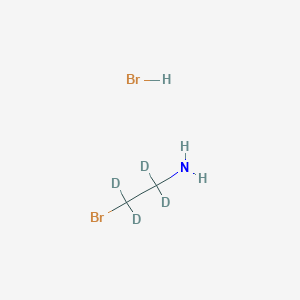

2-Bromoethyl-d4-amine HBr

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H7Br2N |

|---|---|

Molecular Weight |

208.92 g/mol |

IUPAC Name |

2-bromo-1,1,2,2-tetradeuterioethanamine;hydrobromide |

InChI |

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |

InChI Key |

WJAXXWSZNSFVNG-PBCJVBLFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)N.Br |

Canonical SMILES |

C(CBr)N.Br |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies

Precursor Selection for Deuterium (B1214612) Labeling

A primary route to 2-Bromoethyl-d4-amine HBr involves the use of deuterated ethanolamine (B43304). Ethanolamine (1,1,2,2-D₄), where all four hydrogen atoms on the carbon backbone are replaced with deuterium, is a commercially available and commonly used precursor. isotope.com This bifunctional molecule, containing both a primary amine and a primary alcohol, provides a direct scaffold for the subsequent introduction of the bromine atom. isotope.com The synthesis of [2H4]-2-bromoethanol has been described as a related precursor.

| Deuterated Precursor | Key Features |

| Ethanolamine (1,1,2,2-D₄) | Contains both a primary amine and a primary alcohol, providing a direct route to the target molecule. isotope.com |

| Ethanolamine-D7 | Features seven deuterium atoms, offering a higher level of isotopic enrichment. smolecule.com |

Deuterium oxide (D₂O) is a cost-effective and readily available source of deuterium. It can be employed in H/D exchange reactions to introduce deuterium into a molecule. researcher.lifersc.org For instance, a method for the α-deuteration of primary amines utilizes D₂O as the deuterium source under organophotocatalytic conditions, achieving high levels of deuteration with good chemo- and site-selectivity. rsc.org Another approach involves the reductive deuteration of oximes using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source, which yields α-deuterated primary amines with excellent deuterium incorporation. researcher.liferesearchgate.netacs.org While not directly synthesizing 2-Bromoethyl-d4-amine, these methods highlight the utility of D₂O in creating deuterated amine building blocks. researcher.lifersc.orgresearchgate.netacs.org

Beyond D₂O, other deuterated solvents and reagents can play a role in the synthesis. For example, deuterated solvents can be used in H/D exchange reactions catalyzed by transition metals like ruthenium. smolecule.com The use of deuterated reagents in specific reaction steps can also ensure the incorporation of deuterium at desired positions.

Advanced Synthetic Pathways for Bromoethyl-d4-amine Scaffolds

Once a suitable deuterated precursor is selected or deuterium is incorporated, the next step involves the conversion to the bromoethylamine scaffold.

The conversion of the hydroxyl group of a deuterated ethanolamine derivative to a bromine atom is a key transformation. This is typically achieved using a brominating agent. A common method involves the reaction of the deuterated ethanolamine with hydrobromic acid (HBr). researchgate.netorgsyn.org This reaction, often performed at elevated temperatures, proceeds via nucleophilic substitution. researchgate.netorgsyn.org It is crucial to control the reaction conditions to avoid side reactions or scrambling of the deuterium labels. msu.edu

| Halogenation Reagent | Substrate | Key Considerations |

| Hydrobromic Acid (HBr) | Deuterated Ethanolamine | Reaction conditions must be controlled to prevent label scrambling. msu.eduresearchgate.netorgsyn.org |

| Phosphorus Tribromide (PBr₃) | Deuterated Alcohols | An alternative to HBr for converting alcohols to bromides. smolecule.com |

While less direct for the synthesis of this compound from a deuterated ethanolamine precursor, amination reactions are fundamental in the broader context of synthesizing deuterated amines. For instance, the reductive amination of a deuterated aldehyde or ketone in the presence of an ammonia (B1221849) source can be a viable strategy. pearson.com Additionally, methods for the direct α-deuteration of primary amines using D₂O have been developed, which could potentially be applied to a bromo-functionalized amine, although the reactivity of the bromine atom would need to be considered. rsc.org

Multi-step Synthetic Sequences Incorporating Deuterium

The synthesis of this compound (C₂H₂D₄Br·HBr) necessitates a multi-step approach that strategically incorporates deuterium atoms into the ethyl backbone. A common strategy for preparing isotopically labeled compounds is to start with a readily available deuterated precursor.

A plausible synthetic route for this compound begins with a fully deuterated two-carbon starting material, such as ethanolamine-d4. This precursor can then be converted to the target compound through a process analogous to the synthesis of the non-deuterated version. orgsyn.org The reaction of ethanolamine with hydrobromic acid is a known method for producing 2-bromoethylamine (B90993) hydrobromide. orgsyn.org

A representative synthetic sequence is outlined below:

Preparation of Ethanolamine-d4: This deuterated starting material can be synthesized via the reduction of a deuterated glycine (B1666218) derivative or another suitable C2 synthon.

Bromination of Ethanolamine-d4: Ethanolamine-d4 is treated with a strong brominating agent, typically excess hydrobromic acid (HBr), under heating. The reaction involves the nucleophilic substitution of the hydroxyl group with a bromide ion.

Isolation of this compound: The final product is isolated from the reaction mixture, often by precipitation with a suitable organic solvent like acetone (B3395972), followed by filtration and drying. orgsyn.org

Alternative strategies for synthesizing α- and/or β-deuterated amines involve the reduction of deuterated nitriles, imines, or amides using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or the reductive deuteration of oximes. nih.govacs.orgnih.gov A divergent method using ynamides allows for the selective preparation of amines deuterated at the α and/or β positions by choosing the appropriate combination of deuterated or non-deuterated triflic acid and triethylsilane. nih.govulb.ac.be

Stereochemical Control and Regioselectivity in Deuteration Processes

Achieving high levels of stereochemical control and regioselectivity is paramount in the synthesis of complex deuterated molecules. For a simple molecule like this compound, where all four positions on the ethyl chain are deuterated, the primary challenge is ensuring complete deuterium incorporation from the start. However, for more complex amines, the ability to selectively place deuterium atoms is crucial.

Site-Selective Deuteration Methodologies

Site-selective deuteration allows for the introduction of deuterium at specific, predetermined positions within a molecule. This is particularly important for studying metabolic pathways or enhancing the pharmacokinetic profiles of drug candidates.

Several advanced methodologies have been developed for site-selective deuteration:

Organophotocatalytic H/D Exchange: This method enables the direct deuteration of the α-position of primary amines using D₂O as the deuterium source. nih.govrsc.orgarizona.edu The reaction is triggered by visible light and employs an organophotocatalyst in conjunction with a thiol hydrogen atom transfer (HAT) catalyst, offering high chemo- and regioselectivity under mild conditions. nih.govarizona.edu

Dehalogenative Deuteration: This technique involves the replacement of a halogen atom with a deuterium atom. It is a straightforward method for site-specific deuterium labeling. researchgate.net Electrochemical methods, for instance, can reduce alkyl and aryl halides to incorporate deuterium from D₂O, avoiding harsh reagents. xmu.edu.cn Palladium-catalyzed deuterodehalogenation is another effective approach. researchgate.net

Catalytic H/D Exchange on Enals: Co-catalysis by an amine and bis(phenylsulfonyl)methane (B177063) can achieve site-selective deuteration at the α-position of enals through a Michael-retro-Michael pathway, again using D₂O as the source. rsc.org

These methods highlight the ability to target specific C-H bonds for deuteration, a contrast to the synthesis of this compound, which relies on a fully deuterated precursor for non-selective labeling of the ethyl group.

Chiral Induction in the Synthesis of Deuterated Amines

While this compound is an achiral molecule, the principles of chiral induction are critical in the broader context of deuterated amine synthesis, as many biologically active amines are chiral. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often essential for its desired biological activity.

Key strategies for chiral induction in amine synthesis include:

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds is one of the most powerful methods for synthesizing chiral amines. nih.gov New chiral phosphorus ligands and other catalyst systems have been developed that provide high enantioselectivity.

Nickel-Catalyzed Asymmetric Transfer Deuteration: This method can create chiral deuterated compounds by using a chiral nickel complex to catalyze the transfer of deuterium from a source like deuterated acetic acid (AcOD) to an alkene, generating a stereocenter with high enantiomeric excess. marquette.edu

Reductive Amination using Imine Reductases: Biocatalysis using enzymes like imine reductases (IREDs) offers a highly selective method for producing chiral amines through the asymmetric reduction of an imine intermediate. researchgate.net

These advanced techniques underscore the sophistication required to control stereochemistry during the synthesis of complex deuterated molecules.

Optimization of Reaction Conditions for Yield and Deuterium Purity

The success of a deuteration reaction is measured by both the chemical yield of the product and the isotopic purity (percentage of deuterium incorporation). Optimizing reaction conditions is therefore a critical step in the synthetic process.

Catalytic Systems for Deuterium Incorporation (e.g., Organocatalysts, Metal Catalysts)

The choice of catalyst is fundamental to the efficiency and selectivity of deuterium incorporation. A wide range of catalytic systems has been developed, often utilizing the inexpensive and environmentally benign deuterium source, D₂O. acs.org

| Catalyst Type | Specific Catalyst/System | Reaction Type | Deuterium Source | Reference(s) |

| Organocatalyst | Organophotocatalyst + Thiol | α-Deuteration of primary amines | D₂O | rsc.org, nih.gov, arizona.edu |

| Organocatalyst | Amine + Bis(phenylsulfonyl)methane | α-Deuteration of enals | D₂O | rsc.org |

| Metal Catalyst | Triethylborane (Et₃B) + Thiol | Radical deuteration of alkyl iodides | D₂O | acs.org |

| Metal Catalyst | Samarium(II) Iodide (SmI₂) | Reductive deuteration of oximes | D₂O | acs.org |

| Metal Catalyst | Palladium (Pd) on various supports | Electrochemical dehalogenation | D₂O | xmu.edu.cn |

| Metal Catalyst | Nickel (Ni) complex | Asymmetric transfer deuteration | AcOD | marquette.edu |

| Metal Catalyst | Iridium (Ir) complex | Transfer deuteration of alkenes | 2-propanol-d8 | marquette.edu |

| Metal Catalyst | Manganese (Mn) complex | Reductive amination/alkylation | Deuterated alcohols | nih.gov, acs.org |

These systems offer diverse reactivity, allowing for the deuteration of a wide array of functional groups, including alkyl halides, amines, and unsaturated systems, with high efficiency and deuterium incorporation. acs.orgacs.org

Solvent Effects and Temperature Control in Deuteration Reactions

Solvent and temperature are critical parameters that can significantly influence the outcome of a deuteration reaction.

Solvent Effects: The choice of solvent can impact reaction rates, catalyst stability, and the level of deuterium incorporation. In some catalytic H-D exchange reactions, using an aprotic solvent like ethyl acetate (B1210297) instead of a protic solvent like methanol (B129727) was found to significantly increase the percentage of deuterium incorporation by preventing unwanted H-D exchange with the solvent. thalesnano.com The polarity of the solvent can also play a role; for instance, the relative acidity of substrates and the deuterated solvent (e.g., acetone-d6 (B32918) vs. DMSO-d6) can control the deuteration reaction of fluoroarenes. uva.es

Temperature Control: Temperature affects reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can sometimes promote side reactions or decrease selectivity. For some reactions, like the palladium-catalyzed deuteration of cinnamic acid, the process is effective at room temperature. thalesnano.com In other cases, such as the base-catalyzed deuteration of fluoroarenes, heating to 90 °C is required for efficient conversion. uva.es The thermal decomposition of deuterated compounds also shows a clear temperature dependence, which can be relevant for determining the stability of products and intermediates. scielo.br Careful control of temperature is thus essential for maximizing yield and preventing product degradation or loss of isotopic purity.

Scale-Up Considerations for Laboratory and Industrial Research

The synthesis of 2-bromoethylamine hydrobromide, the non-deuterated analogue of the title compound, is typically achieved through the bromination of ethanolamine with hydrobromic acid. chemicalbook.comchemicalbook.com A common laboratory procedure involves the dropwise addition of ethanolamine to cooled hydrobromic acid, followed by heating to distill off a significant portion of the acid. chemicalbook.comchemicalbook.com The resulting concentrated solution is then cooled and treated with a solvent like acetone to precipitate the product, which is subsequently isolated by filtration. chemicalbook.comchemicalbook.com This method has reported yields of around 70%. chemicalbook.comchemicalbook.com

For the synthesis of the deuterated analogue, this compound, a key consideration for both laboratory and potential industrial scale-up is the efficient and cost-effective incorporation of deuterium atoms. While direct synthesis from deuterated starting materials is a viable route, the cost of these precursors can be a significant factor. Therefore, developing scalable and efficient deuterium labeling strategies is crucial.

Challenges in scaling up the synthesis often revolve around handling large quantities of corrosive reagents like hydrobromic acid and managing the exothermic nature of the reaction. chemicalbook.com Proper temperature control and the use of appropriate reaction vessels are paramount. Furthermore, the purification process, particularly the crystallization step, needs to be optimized to ensure high purity and yield on a larger scale. The hygroscopic nature of the final product also necessitates careful handling and storage conditions to prevent moisture absorption. chemicalbook.com

Hydrogen-Deuterium Exchange (HIE) Methods in Deuterated Amine Synthesis

Hydrogen-Deuterium Exchange (HIE) reactions represent a powerful and atom-economical approach for the synthesis of deuterated compounds, including amines. researchgate.net These methods involve the direct replacement of hydrogen atoms with deuterium, often using readily available and inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.netarizona.edu HIE can be particularly advantageous for late-stage deuteration of complex molecules, avoiding the need for lengthy de novo syntheses with deuterated starting materials. arizona.eduresearchgate.net

Direct HIE Approaches for C-H Bonds

Direct hydrogen-deuterium exchange at C-H bonds is a fundamental strategy for introducing deuterium into organic molecules. While traditionally requiring harsh conditions, recent advancements have led to milder and more selective methods. rsc.org For amines, the direct exchange at C-H bonds alpha to the nitrogen atom is of particular interest.

One approach involves the use of photoredox catalysis, which can facilitate the deuteration of α-amino C-H bonds. arizona.edu This method often utilizes a photocatalyst that, upon light irradiation, can initiate a process leading to the formation of an α-amino radical. This radical can then be trapped by a deuterium source, such as D₂O, to afford the deuterated amine. researchgate.net The development of organophotocatalytic systems offers a metal-free and cost-effective alternative for these transformations. arizona.edu

Another strategy for direct C-H functionalization of unprotected cyclic amines involves an intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.govnih.gov While this method is primarily used for C-C bond formation, the underlying principle of activating the α-C-H bond could potentially be adapted for H-D exchange.

The reactivity of C-H bonds towards direct exchange is influenced by several factors, including their acidity and the presence of activating functional groups. For instance, the presence of heteroatoms can influence the selectivity of hydrogen atom transfer (HAT) processes, which are often involved in photoredox-catalyzed deuteration. acs.org

Transition Metal-Catalyzed HIE in Amines

Transition metal catalysis has emerged as a highly effective tool for hydrogen-deuterium exchange in a wide range of organic compounds, including amines. rsc.orgnih.gov Various transition metals, such as iridium, ruthenium, rhodium, and palladium, have been employed to catalyze the activation of C-H bonds and facilitate their exchange with deuterium. acs.orgnih.gov

Iridium catalysts, in particular, have been extensively studied for directed HIE reactions. acs.org These catalysts can selectively deuterate C-H bonds at the ortho-position to a directing group. For amines, the nitrogen atom itself can act as a directing group, guiding the catalyst to the α-C-H bonds. acs.org The mechanism often involves the coordination of the metal to the amine, followed by oxidative addition of the C-H bond to the metal center, and subsequent reductive elimination to release the deuterated product. acs.org

Ruthenium catalysts have also shown significant promise in HIE reactions of amines. acs.orgresearchgate.net Both homogeneous and heterogeneous ruthenium catalysts have been developed. For example, ruthenium nanoparticles have been demonstrated to be effective for the deuteration of nitrogen-containing compounds. acs.org In some cases, a transient directing group can be formed in situ to guide the ruthenium-catalyzed deuteration of aromatic ketones, a strategy that could potentially be extended to amines. researchgate.net

The choice of transition metal catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation and selectivity. Factors such as the ligand environment of the metal, the solvent, and the temperature can all influence the outcome of the reaction. bohrium.com

Base-Catalyzed HIE at Alpha and Beta Positions

Base-catalyzed hydrogen-deuterium exchange is a classical method for introducing deuterium into organic molecules, particularly at positions with acidic protons. rsc.org In the context of amines, HIE can occur at both the alpha and beta positions to the nitrogen atom, depending on the reaction conditions and the structure of the amine.

For the α-position, the acidity of the C-H bond is enhanced by the adjacent nitrogen atom. The use of a strong base can deprotonate this position, generating a carbanion that can then be quenched with a deuterium source like D₂O. researchgate.net The efficiency of this process can be influenced by the nature of the base and the solvent. rsc.org For instance, the use of alkali-metal bases has been explored for HIE processes. rsc.org

Deuteration at the β-position of amines is also possible, often proceeding through an elimination-addition mechanism. acs.org A base can promote the elimination of a leaving group (or the amine itself) to form an enamine or imine intermediate. Subsequent addition of a deuterated species across the double bond can lead to deuterium incorporation at the β-position. The Shvo catalyst, a ruthenium complex, is known to catalyze H/D exchange at both the α and β positions of amines through a mechanism involving such intermediates. acs.org

Recent research has also explored the use of organocatalysts, such as 2-hydroxynicotinaldehyde, to facilitate the deuteration of α-amino esters in D₂O under mild conditions. acs.org This approach highlights the potential for developing more environmentally benign and selective base-catalyzed HIE methods.

Reactivity and Derivatization Chemistry of 2 Bromoethyl D4 Amine Hbr

Nucleophilic Substitution Reactions (SN1/SN2) Involving the Bromine Moiety

The bromine atom in 2-Bromoethyl-d4-amine HBr makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Formation of Deuterated Aziridine (B145994) Intermediates and Derivatives

Intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine can lead to the formation of a deuterated aziridine ring. This cyclization is a key pathway in the reactivity of 2-bromoethylamines. The formation of the three-membered ring is often an intermediate step, and the strained ring can be subsequently opened by other nucleophiles, leading to a variety of derivatized products. While direct studies on the formation of deuterated aziridine from this compound are not extensively detailed in the provided results, the general reactivity of bromoethylamines suggests this is a probable reaction pathway.

Reactions with Various Nucleophiles (e.g., Alcohols, Thiols, Carboxylates)

This compound can react with a range of nucleophiles to form new carbon-nucleophile bonds. These reactions are fundamental to its use in derivatization chemistry.

Alcohols: In the presence of a base, alcohols can act as nucleophiles, attacking the electrophilic carbon and displacing the bromide to form deuterated amino ethers.

Thiols: Thiols are excellent nucleophiles and readily react with this compound to yield deuterated S-aminoethylated thiol derivatives. This reaction is particularly useful in proteomics for modifying cysteine residues in proteins. For example, the alkylation of cysteine residues with 2-bromoethylamine (B90993) has been used to introduce a site for tryptic cleavage, aiding in protein identification by mass spectrometry. researchgate.netnih.gov

Carboxylates: Carboxylate anions can also serve as nucleophiles, leading to the formation of deuterated amino esters.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type |

| R-OH (Alcohol) | Deuterated Amino Ether |

| R-SH (Thiol) | Deuterated S-Aminoethylated Thiol |

| R-COO (Carboxylate) | Deuterated Amino Ester |

Influence of Deuterium (B1214612) Labeling on Reaction Kinetics and Selectivity

The presence of deuterium atoms on the ethyl chain can influence the rate and selectivity of nucleophilic substitution reactions through the kinetic isotope effect (KIE). princeton.eduiupac.org The C-D bond is stronger than the C-H bond, and its cleavage requires more energy.

In S(_N)2 reactions, where the nucleophile attacks the carbon and displaces the leaving group in a single step, the C-D bonds are not broken in the rate-determining step. Therefore, a primary kinetic isotope effect is not expected. However, a secondary KIE may be observed. The change in hybridization of the carbon atom from sp in the reactant to a more sp-like transition state can lead to a small normal or inverse KIE.

In S(_N)1 reactions, which proceed through a carbocation intermediate, the rate-determining step is the formation of the carbocation. The presence of deuterium atoms on the carbon adjacent to the leaving group (α-deuterium) can have a small effect on the stability of the carbocation and thus the reaction rate. β-deuterium atoms, as in this compound, can also influence the rate of S(_N)1 reactions, as well as elimination reactions that often compete with substitution. The magnitude and direction of the KIE can provide valuable information about the transition state of the reaction. core.ac.uk

Alkylation Reactions in Complex Molecule Synthesis

The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly those containing a deuterated ethylamine (B1201723) moiety.

N-Alkylation Pathways with Deuterated Amino Groups

The amino group of this compound, once deprotonated, is a potent nucleophile and can participate in N-alkylation reactions. chemistryguru.com.sglibretexts.org It can react with various electrophiles, such as alkyl halides or sulfonate esters, to form secondary or tertiary amines. This pathway allows for the introduction of the deuterated ethylamine unit into a larger molecular framework. However, direct alkylation of amines can sometimes lead to over-alkylation, yielding a mixture of products. libretexts.org

C-Alkylation and Cross-Coupling Reactions Utilizing the Bromine as a Leaving Group

The bromine atom serves as an effective leaving group in C-alkylation and cross-coupling reactions, enabling the formation of new carbon-carbon bonds. chemistryguru.com.sg

C-Alkylation: In the presence of a strong base, the carbon atom α to the bromine can be deprotonated to form a carbanion, which can then react with an electrophile. However, the acidity of these protons is generally low. A more common approach is the reaction with organometallic reagents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are powerful methods for forming C-C bonds. While not explicitly detailed for this compound in the provided search results, alkyl bromides are common substrates for these reactions. This would involve the reaction of this compound (or a protected derivative) with an organometallic reagent in the presence of a palladium catalyst to form a new C-C bond at the position of the bromine atom.

Synthesis of Deuterated Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carbon bearing a bromine atom, makes it a valuable precursor for the synthesis of deuterated heterocyclic compounds. The incorporation of the deuterated ethylamine-d4 moiety into a ring system is a common strategy for introducing a stable isotopic label, which is invaluable for metabolic studies or as an internal standard in mass spectrometry.

The primary route to these heterocycles involves intramolecular or intermolecular cyclization reactions. A classic example is the intramolecular cyclization to form deuterated aziridine, a highly reactive three-membered ring that serves as a versatile intermediate for more complex deuterated molecules. This reaction is typically induced by a base, which deprotonates the amine, allowing the resulting nucleophile to displace the bromide.

Furthermore, this compound is a key reactant in cyclocondensation reactions with various nucleophiles to form larger, more stable deuterated heterocyclic systems. For instance, it can react with thioamides in a tandem S-alkylation-cyclodeamination process to produce deuterated thiazolines and thiazines. Similarly, reactions with appropriate precursors can lead to the formation of deuterated 1-aryl-1H-4,5-dihydroimidazoles or other saturated N-heterocycles. researchgate.net These reactions leverage the compound's ability to act as a two-carbon building block, effectively installing a -CD₂-CD₂-N- unit into the final heterocyclic scaffold. The resulting deuterated heterocycles are crucial for research applications where distinguishing a molecule from its non-deuterated biological background is necessary. nih.gov

Elimination Reactions and By-product Formation

In reactions involving this compound, elimination pathways can compete with the desired substitution reactions, leading to the formation of unsaturated by-products. Understanding and controlling these pathways is critical for maximizing the yield of the intended product.

Pathways Leading to Deuterated Unsaturated Amines

When this compound is treated with a strong base, a dehydrohalogenation reaction can occur. chemguide.co.uk In this E2 (elimination, bimolecular) pathway, the base abstracts a deuterium atom from the carbon adjacent to the carbon-bromine bond (the α-carbon), while simultaneously the bromide ion is expelled. This process results in the formation of a carbon-carbon double bond, yielding a deuterated unsaturated amine, specifically vinyl-d3-amine. This deuterated alkene is often an undesired by-product in substitution reactions. It can be unstable and may undergo polymerization, complicating product purification. open.ac.uk

Control of Elimination vs. Substitution Pathways

The competition between substitution (Sₙ) and elimination (E) reactions is governed by several key factors. Since 2-Bromoethyl-d4-amine is a primary alkyl halide, substitution reactions (specifically the Sₙ2 mechanism) are generally favored over elimination. chemguide.co.uklibretexts.org However, the reaction conditions can be manipulated to influence the predominant pathway.

| Factor | Condition Favoring Substitution (Sₙ2) | Condition Favoring Elimination (E2) | Rationale |

| Substrate Structure | Primary (1°) Halide | Tertiary (3°) Halide | Less steric hindrance at the primary carbon favors nucleophilic attack (Sₙ2), while more substituted carbons form more stable alkenes upon elimination. libretexts.org |

| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, NH₃) | Strong, sterically hindered base (e.g., t-BuOK) | Bulky bases are sterically hindered from attacking the carbon atom and are more likely to abstract a proton from the periphery. chemguide.co.uk |

| Solvent | Polar protic solvents (e.g., water, methanol) | Less polar/aprotic solvents (e.g., pure ethanol (B145695), THF) | Polar protic solvents can solvate the nucleophile, slightly reducing its basicity and favoring substitution. Ethanol encourages elimination. chemguide.co.uklibretexts.org |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by increased heat. chemguide.co.uklibretexts.org |

| Concentration | Lower base/nucleophile concentration | Higher concentration of strong base | A high concentration of base increases the rate of the bimolecular elimination reaction. chemguide.co.uk |

For this compound, to maximize the yield of substitution products, reactions should be carried out at lower temperatures, using a good nucleophile in a polar protic solvent. Conversely, to favor the formation of the deuterated unsaturated amine, a strong, concentrated base in an ethanol solvent at elevated temperatures would be used. chemguide.co.uk

Formation of Chemically Modified Derivatives for Research Applications

The ability to selectively introduce a deuterated ethylamine-d4 moiety makes this compound a valuable reagent for creating specialized derivatives for various research applications, particularly in analytical chemistry and materials science.

Conjugation Chemistry for Bioconjugates (Non-Biological System Characterization)

In the context of non-biological system characterization, this compound is an excellent alkylating agent for creating isotopically labeled standards for analytical techniques like mass spectrometry and NMR spectroscopy. The deuterium label acts as a stable isotopic tag that does not interfere with the chemical properties of the molecule but allows it to be clearly distinguished from its non-labeled counterparts.

A primary application is the alkylation of sulfhydryl (-SH) groups, such as those on cysteine residues in peptides or on thiol-containing molecules used for assay development. researchgate.net The reaction proceeds via a nucleophilic substitution where the sulfur atom attacks the carbon bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. pageplace.de This process, when applied to a known quantity of a peptide or small molecule, creates a deuterated standard that can be used for precise quantification in complex mixtures. researchgate.net For example, alkylating a cysteine-containing peptide with this compound results in a deuterated "thialysine-d4" residue, which provides a distinct mass shift in mass spectrometry, facilitating its use as an internal standard. researchgate.net

Preparation of Deuterated Amine-Based Scaffolds and Ligands

Beyond simple conjugation, this compound serves as a foundational building block for synthesizing more complex deuterated scaffolds and ligands. Through nucleophilic substitution reactions, the deuterated ethylamine-d4 group can be attached to a wide variety of molecules to impart new properties or to serve as a labeled tracer.

This strategy is employed in the synthesis of deuterated ligands for materials science, such as the functionalization of metal-organic frameworks (MOFs). mdpi.com In these applications, the amino groups on the MOF can be alkylated with this compound to introduce a deuterated, reactive primary amine functionality for further post-synthetic modification. mdpi.com

In medicinal chemistry research, it is used as a starting material or intermediate to build larger, deuterated drug candidates or molecular probes. For example, it can be used to alkylate phenols or other nucleophiles on a core scaffold, followed by further synthetic steps. uni-halle.de It has also been used in the synthesis of deuterated macrocyclic ligands, which are precursors to imaging agents or other complex coordination compounds. open.ac.uk The presence of the deuterium label in these scaffolds is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of the molecule without the use of radioactive isotopes.

Polymerization and Material Precursor Applications for Deuterated Polymers

The deuterated compound this compound serves as a crucial monomer for the synthesis of deuterated polyethyleneimine (d-PEI). This isotopically labeled polymer is of significant interest in materials science, particularly for advanced analytical techniques that leverage the unique properties of deuterium. The substitution of hydrogen with deuterium atoms in the polymer backbone provides distinct advantages in specific research and industrial applications. resolvemass.ca

The polymerization of this compound to form d-PEI is analogous to the synthesis of standard polyethyleneimine from its non-deuterated counterparts. Polyethyleneimine (PEI) is a polymer characterized by repeating units of an amine group and a two-carbon aliphatic spacer. wikipedia.org While linear PEI consists of all secondary amines, branched PEI contains a mix of primary, secondary, and tertiary amino groups. wikipedia.org The synthesis of PEI can be achieved through methods like the ring-opening polymerization of aziridine. wikipedia.org 2-Haloamines, such as 2-bromoethylamine, are known precursors for the in-situ formation of aziridine, which then undergoes polymerization.

Deuterated polymers, including d-PEI, offer enhanced thermal and oxidative stability compared to their protiated (non-deuterated) analogues. resolvemass.ca This increased stability stems from the greater mass of deuterium, which alters the vibrational frequencies of C-D bonds compared to C-H bonds. resolvemass.ca However, the primary driver for the synthesis and use of d-PEI is its application in neutron scattering techniques. ornl.govacs.org

Neutron scattering is a powerful method for investigating the structure and dynamics of polymeric materials. ornl.govacs.org Neutrons interact differently with hydrogen and deuterium nuclei, a property known as the neutron scattering length. This difference creates a significant contrast between deuterated and non-deuterated components in a material. ornl.govacs.org By selectively deuterating parts of a system, researchers can effectively "highlight" specific regions and gain insights that are inaccessible with other analytical methods. europa.eu

A prominent application of d-PEI is in the study of composite materials for carbon dioxide (CO₂) capture. For instance, d-PEI has been used to investigate the distribution and mobility of the polymer within mesoporous silica (B1680970) supports like SBA-15. nih.govnih.govacs.org In these studies, Small-Angle Neutron Scattering (SANS) is employed to probe the spatial arrangement of the d-PEI within the silica pores. The strong neutron scattering contrast between d-PEI and the silica framework allows for precise characterization of how the polymer fills the porous structure. nih.govnih.govacs.org

Table 1: Neutron Scattering Length Densities (SLD) of Components in a d-PEI/Silica Composite

| Material Component | Neutron SLD (Å⁻²) | Reference |

| Deuterated Polyethyleneimine (d-PEI) | ~ 8.2 x 10⁻⁶ | nih.govnih.gov |

| Amorphous Silica (SiO₂) | ~ 3.5 x 10⁻⁶ | nih.govnih.gov |

| Water (H₂O) | ~ -0.56 x 10⁻⁶ | nih.gov |

This interactive table provides a comparison of the neutron scattering length densities for d-PEI, silica, and water, illustrating the contrast that is fundamental to neutron scattering studies of these composite materials.

Furthermore, Quasi-Elastic Neutron Scattering (QENS) studies utilize hydrogen-rich PEI to analyze the polymer's mobility, which is crucial for understanding the kinetics of CO₂ absorption. nih.govnih.gov By comparing data from both deuterated and non-deuterated PEI samples, a comprehensive picture of the structure-dynamics-performance relationship in these CO₂ sorbents can be developed.

The synthesis of d-PEI from this compound is a key enabling step for these advanced material characterization studies. While the polymerization itself follows established chemical principles, the resulting deuterated polymer is an indispensable tool for probing the nanoscale behavior of polymer-based materials, driving innovation in fields ranging from sustainable materials to advanced electronics. resolvemass.cawikipedia.org The development of synthetic routes for deuterated monomers is critical, as many are not commercially available or are prohibitively expensive, which can limit their application in research. europa.eu

Applications As an Isotopic Tracer and Labeled Precursor in Chemical Research

Elucidation of Organic Reaction Pathways

The deuterium (B1214612) labels on 2-Bromoethyl-d4-amine HBr provide a powerful tool for mechanistic chemists to unravel the intricate details of organic reactions. By incorporating this labeled fragment into a larger molecule, researchers can track its journey through a sequence of chemical transformations.

Tracing Carbon and Nitrogen Atoms in Complex Transformations

In the synthesis of novel compounds, tracking the incorporation and movement of specific atomic groups is crucial for confirming reaction mechanisms. This compound can be used as a starting material to introduce a deuterated ethylamine (B1201723) group. Subsequent analysis of the reaction products, typically by mass spectrometry or NMR spectroscopy, can reveal whether the labeled fragment has been successfully incorporated, fragmented, or rearranged. core.ac.ukkashanu.ac.ir For instance, in the development of complex heterocyclic structures or in multi-step synthetic sequences, using the deuterated analogue helps to verify that the ethylamine unit remains intact and is located at the expected position in the final product. semanticscholar.orguniurb.it This is particularly useful in reactions involving multiple potential reactive sites where the regioselectivity of the transformation is .

Investigation of Rearrangement Processes

Rearrangement reactions, where the carbon skeleton or functional groups of a molecule shift, are common in organic chemistry. masterorganicchemistry.comnowgongcollege.edu.in Determining the mechanism of these rearrangements is often challenging. Isotopic labeling with compounds like this compound is a classic strategy to probe these pathways. kingston.ac.ukgla.ac.uk If a molecule containing the d4-ethylamine moiety undergoes a rearrangement, the position of the deuterium label in the product can provide definitive evidence for or against a proposed mechanism. masterorganicchemistry.com For example, in reactions that may proceed through a carbocation intermediate, the potential for hydride or alkyl shifts can be investigated. masterorganicchemistry.comnih.gov If the deuterium atoms migrate to a different carbon, it would support a rearrangement mechanism involving the ethyl group. Similarly, in reactions like the Hofmann rearrangement, where an amide is converted to an amine with one less carbon atom, a deuterated substrate could be used to follow the migration of the alkyl group. numberanalytics.com

Deuterium Labeling in Mechanistic Biochemistry (In Vitro and Non-Human In Vivo)

The principles of isotopic labeling extend into the realm of biochemistry, where this compound can be used to synthesize labeled substrates or inhibitors to study biological systems. google.com

Studying Enzyme-Catalyzed Reactions

Enzymes are highly specific catalysts, and understanding their mechanisms is fundamental to biology and medicine. nih.gov Deuterated substrates are frequently used to study enzyme kinetics and mechanisms, particularly to probe steps involving the cleavage of a carbon-hydrogen bond. nih.gov A molecule synthesized using this compound can serve as a substrate for an enzyme that processes amines or related functionalities. acs.orgrug.nl

One key application is in the study of the kinetic isotope effect (KIE). If the breaking of a C-D bond is the rate-limiting step of the enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate compared to its non-deuterated counterpart. nih.gov By measuring and comparing these reaction rates, researchers can gain insight into the transition state of the reaction and confirm whether a specific C-H bond cleavage is mechanistically significant. nih.govnih.gov For example, in the study of amine oxidases, a deuterated substrate could help determine if the oxidation involves the removal of a hydrogen atom from the carbon adjacent to the nitrogen. nih.gov

Elucidating Metabolic Pathways in Model Organisms (Non-Human)

Tracing the metabolic fate of compounds in living organisms is a cornerstone of pharmacology and toxicology. tuwien.atuni-saarland.de this compound can be used to prepare a deuterated version of a drug candidate or a xenobiotic. google.com When this labeled compound is administered to a non-human model organism (e.g., rats, mice) or introduced to cell cultures, its journey through the metabolic machinery can be monitored.

By collecting and analyzing biological samples (such as plasma, urine, or tissue homogenates) with mass spectrometry, researchers can identify the metabolites of the parent compound. researchgate.net The characteristic mass shift due to the deuterium atoms makes it possible to distinguish the drug-derived metabolites from the thousands of other endogenous molecules present in the sample. This approach helps to map the biotransformation pathways, identifying which enzymes are responsible for the compound's breakdown and what new molecules are formed. tuwien.at

Use in Mass Spectrometry-Based Analytical Methodologies

One of the most widespread applications of this compound is in the preparation of internal standards for quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS). cymitquimica.comresearchgate.net

Internal standards are essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative measurements. researchgate.net A stable isotope-labeled version of the analyte of interest is considered the "gold standard" for an internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. researchgate.net This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

For example, to accurately measure the concentration of a specific amine-containing drug or metabolite in a biological sample, a known amount of its d4-labeled counterpart (synthesized from this compound) is added to the sample at the beginning of the workflow. The unlabeled (analyte) and labeled (internal standard) compounds are then measured by the mass spectrometer. Because the instrument can distinguish them by their mass difference, the ratio of their signals can be used to calculate the precise concentration of the analyte, even if some of the sample is lost during processing. researchgate.netresearchgate.net This technique is widely used in pharmaceutical research, clinical diagnostics, and environmental analysis.

Development of Internal Standards for Quantification in Complex Chemical Mixtures

In analytical chemistry, particularly in chromatography and mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification. This compound serves as an ideal precursor for synthesizing these standards. Since deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute in chromatographic separations and have similar ionization efficiencies in mass spectrometry. However, they are easily distinguishable by their mass-to-charge ratio.

This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. For instance, deuterated analogues are synthesized and used as internal standards for the quantification of analytes in various matrices. researchgate.net A study on the analysis of rotenone (B1679576) in olive oil and river waters utilized a deuterated internal standard to achieve accurate quantification with recovery rates between 78% and 103%. researchgate.net This approach minimizes matrix effects and improves the reliability of the analytical method.

Table 1: Application of Deuterated Internal Standards

| Analytical Technique | Application | Advantage of Deuterated Standard |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of small molecules in biological and environmental samples. | Corrects for matrix effects and variations in extraction and ionization efficiency. |

Applications in Proteomics and Metabolomics Research (Non-Clinical)

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, this compound can be used to introduce a stable isotope label into biomolecules. This labeling enables comparative and quantitative studies of complex biological systems. For example, in quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique. While not a direct application of this compound, the principle of using deuterated compounds is central.

In metabolomics, deuterated compounds can be used to trace the metabolic fate of specific molecules. For example, the metabolism of catechols by gut microbes has been studied using labeled compounds to understand the chemical transformations that occur. nih.gov The use of isotopically labeled precursors allows researchers to follow the pathways and fluxes of metabolites within a biological system, providing insights into cellular function and disease processes.

Precursor for Advanced Materials and Chemical Engineering Research

The incorporation of deuterium into materials can significantly alter their properties, making this compound a valuable starting material for the synthesis of advanced materials.

Synthesis of Deuterated Monomers for Polymer Science

Deuterated polymers are of great interest in polymer science for a variety of analytical techniques. This compound can be chemically modified to produce deuterated monomers, which can then be polymerized to create polymers with specific deuterium labeling patterns. These deuterated polymers are instrumental in techniques like neutron scattering, which is used to study the structure and dynamics of polymer chains. The synthesis of deuterated compounds, including those derived from amine precursors, is a key step in enabling these advanced characterization methods.

Deuterium in Neutron Scattering Studies for Material Characterization (Non-Clinical)

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. mdpi.com A key advantage of this technique is its sensitivity to isotopes, particularly the difference in scattering cross-section between hydrogen and deuterium. hymarc.org By selectively deuterating parts of a material, researchers can use neutron scattering to highlight specific components or study their motion. hymarc.org

For instance, in the study of polymer blends or self-assembling systems, deuterating one component allows its structure and distribution to be clearly visualized. mdpi.comuni-hamburg.de Small-angle neutron scattering (SANS) on deuterated samples can provide information on the size, shape, and organization of molecules and molecular aggregates. hymarc.org The use of deuterated compounds is crucial for contrast variation studies, which enhance the visibility of certain structures within a complex material.

Table 2: Neutron Scattering Techniques and the Role of Deuteration

| Technique | Information Gained | Role of Deuteration |

|---|---|---|

| Small-Angle Neutron Scattering (SANS) | Size, shape, and organization of large-scale structures (1-100 nm). hymarc.org | Contrast matching to highlight specific components. |

| Neutron Reflectometry | Structure of thin films and interfaces. | Determining the composition profile perpendicular to a surface. |

| Quasielastic Neutron Scattering (QENS) | Diffusive motions of atoms and molecules. hymarc.org | Isolating the dynamics of specific hydrogen-containing groups. |

Applications in Catalyst Design and Ligand Development

In the field of catalysis, understanding reaction mechanisms is paramount for designing more efficient catalysts. Isotope labeling, including deuteration, is a classic tool for elucidating these mechanisms. This compound can be used to synthesize deuterated ligands for metal catalysts. By observing the kinetic isotope effect (the change in reaction rate upon isotopic substitution), researchers can determine whether a particular C-H (or in this case, C-D) bond is broken in the rate-determining step of a reaction. This information is invaluable for optimizing catalyst performance. The synthesis of N-heterocyclic carbene (NHC) ligands, which are important in catalysis, can involve precursors that could be deuterated to study reaction mechanisms. collectionscanada.gc.ca

Research Probes in Medicinal Chemistry (Pre-Clinical Development)

In the early stages of drug discovery, known as pre-clinical development, understanding the structure-activity relationship (SAR) of potential drug candidates is essential. This compound can be used to synthesize deuterated versions of biologically active molecules. This allows for the investigation of the metabolic stability of these compounds.

The replacement of hydrogen with deuterium can sometimes slow down the rate of metabolic breakdown, a phenomenon known as the "deuterium kinetic isotope effect." This can lead to improved pharmacokinetic properties of a drug candidate. By strategically placing deuterium atoms at metabolically vulnerable positions, medicinal chemists can design molecules with enhanced stability and potentially improved therapeutic profiles. The design and synthesis of novel compounds for medicinal chemistry often involves building blocks that can be isotopically labeled to study their biological fate and activity. nih.govacs.orgwhiterose.ac.uk

Synthesis of Deuterium-Labeled Active Pharmaceutical Ingredient (API) Precursorsacs.org

The strategic incorporation of deuterium into drug molecules is a key strategy in modern drug development, and this compound serves as a critical building block for this purpose. As an isotopically labeled precursor, it is used in the synthesis of more complex molecules, including precursors to Active Pharmaceutical Ingredients (APIs). cymitquimica.comgoogle.com The fundamental principle involves using conventional chemical reactions to incorporate the deuterated ethylamine moiety into a larger molecular scaffold, thereby creating a deuterium-labeled version of a target compound. bath.ac.uk

The synthesis of deuterium-labeled compounds often follows established synthetic routes, where a non-labeled reagent is simply replaced with its isotopically labeled counterpart. google.comgoogle.com For instance, a reaction that would typically use 2-bromoethylamine (B90993) to introduce an aminoethyl group can be adapted to use this compound to install a deuterated aminoethyl-d4 group. This approach is particularly valuable for late-stage functionalization, allowing for the efficient production of labeled compounds. acs.org

The resulting deuterium-labeled API precursors are instrumental in pharmaceutical research. They can be used as internal standards in quantitative bioanalysis by mass spectrometry, or they can be advanced as drug candidates themselves, where the deuteration is intended to improve the final drug's properties. juniperpublishers.comresearchgate.net

Table 1: Examples of API Classes and Potential for Deuteration using Ethylamine Analogs

| API Class | Example Structure Moiety | Rationale for Deuteration | Potential Deuterated Precursor |

|---|---|---|---|

| Antihistamines | -CH₂-CH₂-N< | The ethylamine side chain is common and can be a site of metabolic oxidation. | This compound |

| Antipsychotics | Ar-X-CH₂-CH₂-N< | Modification of the ethyl linker can alter metabolism by CYP enzymes. | This compound |

Investigating Metabolic Stability of Deuterated Analogs (Non-Clinical)acs.orggoogle.com

A primary application of synthesizing deuterated compounds is to investigate and improve their metabolic stability. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov This difference means that it requires more energy to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.gov This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE).

In non-clinical research, this compound can be used to synthesize a deuterated analog of a drug candidate containing an ethylamine functional group. google.com The metabolic stability of this deuterated analog is then compared to the original, non-deuterated (protiated) compound in in vitro assays. nih.gov Common experimental systems include human liver microsomes (HLM), which contain many of the key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comnih.gov

By incubating the deuterated and non-deuterated compounds with HLM and a necessary cofactor system (like an NADPH generating system), researchers can measure key metabolic parameters. nih.govresearchgate.net These parameters include the rate of disappearance of the parent drug (substrate depletion), the intrinsic clearance (CLint), and the half-life (t½). nih.govnih.gov An observed decrease in clearance and an increase in half-life for the deuterated analog provides strong evidence of improved metabolic stability. nih.gov This enhancement can lead to several therapeutic advantages, such as increased drug exposure in the body, a longer duration of action, and a potential reduction in the formation of undesirable or toxic metabolites. dovepress.com For example, studies on deuterated versions of drugs like enzalutamide (B1683756) and dronedarone (B1670951) have shown significant improvements in metabolic profiles in preclinical tests. nih.govnih.gov

Table 2: Illustrative Non-Clinical Metabolic Stability Data for a Hypothetical Drug and its Deuterated Analog

| Compound | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) | Primary Isotope Effect (KH/KD) |

|---|---|---|---|---|

| Parent Drug (Protiated) | Human Liver Microsomes | 100 | 30 | 2.0 |

| Deuterated Analog (d4) | Human Liver Microsomes | 50 | 60 | |

| Parent Drug (Protiated) | Rat Liver Microsomes | 150 | 20 | 2.1 |

This table presents hypothetical data based on typical results from in vitro metabolic stability studies comparing protiated drugs with their deuterated analogs. The values are for illustrative purposes to demonstrate the common trends observed, such as a decrease in clearance and an increase in half-life for the deuterated compound. nih.gov

Mechanistic Investigations Utilizing Deuterium Labeling

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where a molecule containing a heavier isotope reacts at a different rate than its lighter counterpart. princeton.edu This rate difference, expressed as the ratio kH/kD, provides critical information about the rate-determining step of a reaction mechanism. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. scispace.com In the case of 2-Bromoethyl-d4-amine HBr, a significant primary KIE would be expected in reactions where a carbon-deuterium (C-D) bond on the ethyl group is cleaved during the slowest step.

Elimination reactions, particularly the bimolecular (E2) pathway, are classic examples where this effect is prominent. In an E2 reaction of 2-bromoethylamine (B90993), a base abstracts a proton (or deuteron) from the carbon adjacent to the one bearing the bromine atom, in a concerted step that also involves the departure of the bromide leaving group. princeton.edudocbrown.info Because the C-D bond is weaker than the C-H bond, breaking it requires less energy, but its vibrational frequency is lower. This difference in zero-point energy between the C-H and C-D bonds leads to a slower reaction rate for the deuterated compound. princeton.edu The observation of a large kH/kD value, typically in the range of 4 to 8, is strong evidence that the β-C-H bond is broken in the rate-determining step, which is characteristic of the E2 mechanism. masterorganicchemistry.comresearchgate.net For instance, the E2 reaction of 2-arylethyltrimethylammonium ions with ethoxide shows kH/kD values ranging from 2.64 to 4.16, depending on the substituent. researchgate.net

Table 1: Illustrative Primary Kinetic Isotope Effects in E2 Reactions

| Substrate | Base/Solvent | Temperature (°C) | kH/kD | Reference |

| 2-Phenylethyltrimethylammonium ion | EtO⁻/EtOH | 40 | 3.23 | researchgate.net |

| 2-(p-Methoxyphenyl)ethyltrimethylammonium ion | EtO⁻/EtOH | 40 | 2.64 | researchgate.net |

| 2-(p-Nitrophenyl)ethyl-dimethylanilinium ion | EtO⁻/EtOH | 20 | 7.05 | researchgate.net |

| 2-Bromopropane | NaOEt/EtOH | 25 | 6.7 | princeton.edu |

A secondary kinetic isotope effect arises when the isotopically substituted bond is not directly broken or formed in the rate-determining step. scispace.com These effects are typically much smaller than primary KIEs but are highly informative about the structure of the transition state. wikipedia.org For reactions involving this compound, such as nucleophilic substitution (SN1 and SN2), secondary KIEs can help distinguish between possible mechanisms.

In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom bearing the bromine, and the C-Br bond breaks simultaneously. The C-D bonds on the adjacent carbon are not broken. However, the hybridization of the α-carbon changes from sp3 in the reactant to a more crowded, sp3-like geometry in the transition state. This change can alter the vibrational frequencies of the adjacent C-D bonds. For SN2 reactions, β-deuterium KIEs are often small, with kH/kD values typically ranging from 0.8 to 1.4. mdpi.com An "inverse" effect (kH/kD < 1) suggests a more sterically hindered transition state relative to the starting material. scispace.commdpi.com

Conversely, in a unimolecular (SN1) reaction, the rate-determining step is the departure of the leaving group to form a carbocation intermediate. This involves a change in hybridization at the α-carbon from sp3 to sp2. This change significantly affects the vibrational modes of the β-C-D bonds, often leading to a "normal" secondary KIE (kH/kD > 1), with values typically around 1.1 to 1.3. cdnsciencepub.com

Table 2: Representative Secondary Kinetic Isotope Effects in Nucleophilic Substitution

| Reaction Type | Substrate System | Typical kH/kD (per D) | Implication | Reference |

| SN2 | F⁻ + CH₃Br | ~1.0 | Concerted mechanism, sp³-like TS | mdpi.com |

| SN2 | Br⁻ + 1-Bromo-1-phenylethane | ~1.06 | Identity exchange racemization | cdnsciencepub.com |

| SN1 | Solvolysis of 1-Phenylethyl derivatives | 1.15 - 1.25 | Carbocation intermediate, sp² TS | cdnsciencepub.com |

The magnitude of the kinetic isotope effect is a direct probe of the rate-determining step (RDS). princeton.edu By using this compound, a chemist can distinguish between competing pathways. For example, if 2-bromoethylamine is reacted with a strong, bulky base, both substitution (SN2) and elimination (E2) are possible.

If a large primary KIE (e.g., kH/kD ≈ 6-7) is measured when using this compound, it strongly indicates that the cleavage of a β-C-D bond is part of the slowest step, pointing to an E2 mechanism. princeton.eduresearchgate.net If, under different conditions (e.g., a good nucleophile but a weak base), a small secondary KIE (e.g., kH/kD ≈ 1.1) is observed, this would suggest that the C-D bond is not broken in the RDS, which is consistent with an SN2 mechanism. wikipedia.org In a scenario where no significant KIE is observed (kH/kD ≈ 1), it might imply a mechanism where the C-Br bond cleavage occurs without significant involvement of the β-hydrogens in the transition state, such as a pure SN1 pathway where carbocation formation is the sole rate-determining event. princeton.edu

Deuterium (B1214612) Scrambling and Exchange Studies

Beyond KIEs, tracking the position of deuterium atoms in reactants, intermediates, and products provides further mechanistic detail. These studies can reveal the existence of intermediates and uncover exchange processes with the solvent.

Deuterium "scrambling" refers to the migration of deuterium atoms from their original position to other locations within a molecule. This phenomenon is a hallmark of reactions that proceed through carbocation intermediates. For instance, if the reaction of this compound were to proceed via an SN1 or E1 mechanism, it would form a primary ethylamine (B1201723) carbocation. This unstable intermediate could undergo a 1,2-hydride (or in this case, 1,2-deuteride) shift, leading to a scrambling of the isotopic label between the C-1 and C-2 positions.

The solvolysis of isotopically labeled 2-phenylethyl systems has unequivocally demonstrated this principle, where the extent of scrambling provided quantitative proof of phenyl group participation and the formation of bridged-ion intermediates. researchgate.net Similarly, studies on the solvolysis of deuterated ethyl derivatives have used the resulting isotopic redistribution to probe the involvement of ion pairs and multiple cation automerizations. osti.gov Detecting deuterium in positions other than the original labeled sites in the product is compelling evidence for the existence of such a cationic intermediate and its subsequent rearrangements. researchgate.net

Table 3: Hypothetical Deuterium Scrambling in a Reaction of 2-Bromoethyl-d4-amine via a Carbocation Intermediate

| Compound | Deuterium Position | % Deuterium (Illustrative) |

| Reactant: 2-Bromo-2,2-d2-ethyl-1,1-d2-amine | C-1 (adjacent to NH₂) | 100% (d2) |

| C-2 (adjacent to Br) | 100% (d2) | |

| Product (No Scrambling): Ethanol-2,2-d2-1,1-d2-amine | C-1 | 100% (d2) |

| C-2 | 100% (d2) | |

| Product (With Scrambling): Ethanol-amine isomer mix | C-1 | ~75% (d1.5) |

| C-2 | ~75% (d1.5) |

This table is illustrative and shows how an initial specific labeling pattern could become scrambled through a carbocation intermediate, leading to a statistical distribution of deuterium atoms across the ethyl chain.

Deuterium-hydrogen (D-H) exchange refers to the swapping of deuterium atoms on a substrate with protons from the surrounding medium, typically a protic solvent like water or ethanol (B145695). wikipedia.org In this compound, two types of exchange are possible.

First, the deuterons on the amine group (-NH2, which would be -ND2 in a deuterated form or rapidly exchange to -ND2 in D2O) are labile and exchange with solvent protons very quickly. wikipedia.orgmdpi.com This process is usually an acid- or base-catalyzed equilibrium. mdpi.com

Second, the C-D bonds on the ethyl backbone are generally not exchangeable under neutral conditions. However, this exchange can be facilitated under certain conditions. Base-catalyzed exchange can occur via the formation of a carbanion intermediate, while acid-catalyzed exchange is also possible, though often slower for C-H bonds. mdpi.com Furthermore, metal catalysts, such as platinum or ruthenium, can effectively catalyze the H-D exchange at carbon centers adjacent to nitrogen atoms. mdpi.com The rate and selectivity of this exchange (e.g., at the α vs. β carbon) can provide additional mechanistic information about the interaction of the substrate with the catalyst or the solvent environment. mdpi.com

Isotopic Labeling for NMR Spectroscopic Assignment in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural chemistry, but spectra of complex molecules can be crowded and difficult to interpret. Deuterium labeling offers a robust solution to this challenge. Since the deuterium nucleus (²H) has a much different magnetic moment than a proton (¹H), replacing protons with deuterons effectively renders those positions "silent" in a standard ¹H NMR spectrum. This spectral simplification is invaluable for assigning signals in convoluted regions and confirming the structures of reaction products. acs.org

Applications in Structure Elucidation of Deuterated Reaction Products

The use of this compound is particularly advantageous for confirming the incorporation of the ethylamine moiety into a larger molecule. In complex reaction mixtures, such as the alkylation of proteins, identifying the specific sites of modification can be challenging. msu.eduresearchgate.net By using this compound, the characteristic signals of the ethyl group protons would be absent in the ¹H NMR spectrum of the product. Conversely, in a ¹³C NMR spectrum, the carbon atoms bonded to deuterium (C-D) exhibit distinct splitting patterns and isotopic shifts compared to those bonded to hydrogen (C-H), providing unambiguous evidence of the label's location. researchgate.net This method allows for precise structural elucidation of the resulting deuterated products. researchgate.net

In a related mass spectrometry-based approach, researchers used a mixture of unlabeled (d(0)) and deuterated (d(4)) 2-bromoethylamine to alkylate cysteine residues in proteins. The resulting modified peptides appeared as distinct "twin peaks" separated by four mass units, confirming the successful and specific modification. This principle of creating an easily identifiable isotopic signature is directly applicable to NMR studies for product verification.

Tracing Deuterium Atoms within Reaction Pathways

Understanding a reaction mechanism requires tracking the transformation of reactants into products, often through a series of intermediates. nowgongcollege.edu.inyolasite.com Introducing a deuterated building block like this compound allows researchers to follow the ethylamine group throughout a reaction sequence. arkat-usa.org By analyzing the NMR spectra of intermediates isolated at various stages, the presence or absence of the deuterium-labeled fragment can be confirmed, helping to piece together the reaction pathway. acs.orgescholarship.org

For example, if this compound is used in a multi-step synthesis, ¹H and ²H NMR can be employed to verify that the deuterated ethylamine group remains intact or to identify any steps where it might be unexpectedly cleaved or rearranged. This tracing capability is crucial for optimizing reaction conditions and validating proposed mechanistic cycles.

| Deuterated Reagent/Solvent | Reaction Studied | Observation | Mechanistic Insight |

|---|---|---|---|

| TsNDND₂ in CD₃OD | Cycloisomerization of alkynyl-[4.1.0]-bicycloheptanones | Deuterium incorporation observed at specific carbon positions (C2, C3, and C8). escholarship.org | Supported the activation of the alkyne by an electrophilic reagent and helped rule out certain mechanistic pathways. escholarship.org |

| D₂O | Hydroalkylation of styrenes | Significant deuterium incorporation (80%) in the product. | Indicated that water is a primary hydrogen source in a hydrogen atom transfer (HAT) step. |

| DMF-d₇ | Hydroalkylation of styrenes | Minimal deuterium incorporation (10%) even with D₂O present. | Showed that the solvent is not the main hydrogen source. |

This interactive table demonstrates how different deuterated reagents are used to probe reaction mechanisms.

Probing Reaction Intermediates and Transition State Structures

Beyond simple structural assignment, deuterium labeling can provide profound insights into the more subtle aspects of a reaction, such as the geometry of transition states and the stability of reactive intermediates. arkat-usa.org

Deuterium as a Conformational Probe in Chemical Derivatives

The conformation of a molecule—its three-dimensional shape—can be critical to its reactivity and biological function. Deuterium labeling can be used to investigate these conformational properties. acs.org When this compound is incorporated into a molecule, the deuterium atoms act as silent reporters. While they don't appear in the ¹H NMR spectrum, their influence on nearby protons can be detected. Changes in the coupling constants (J-couplings) between protons on adjacent carbons can indicate shifts in torsional angles, providing information about the molecule's preferred conformation.

In more advanced NMR experiments, the relaxation properties of deuterium nuclei can be measured to understand the dynamics of the molecular fragment, revealing how it moves and flexes in solution. This is particularly useful in studying how a drug molecule, modified with a deuterated ethylamine tail, might change its shape upon binding to a protein target. acs.org

Stabilizing Reactive Intermediates through Deuteration

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). arkat-usa.org A carbon-deuterium (C-D) bond is stronger and broken more slowly than a corresponding carbon-hydrogen (C-H) bond. This effect can be exploited to stabilize molecules that might otherwise be degraded via pathways involving C-H bond cleavage.

For instance, in drug metabolism studies, deuteration at a metabolically vulnerable site can slow down its breakdown by enzymes like cytochrome P450, thereby increasing the drug's half-life. nih.gov By synthesizing a derivative using this compound, a researcher could strategically slow down metabolic reactions that involve the cleavage of C-H bonds on the ethylamine moiety. This can prevent the formation of potentially reactive or toxic metabolites, thereby stabilizing the parent compound and improving its pharmacological profile. nih.gov This strategy has been successfully used to enhance the metabolic stability of drugs, demonstrating the power of deuteration in controlling reactivity. acs.org

Computational Chemistry and Theoretical Modeling of 2 Bromoethyl D4 Amine Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecular systems. researchgate.nethi.is For 2-Bromoethyl-d4-amine, DFT calculations can provide profound insights into its reactivity, particularly in reactions involving the carbon-bromine bond and the amino group. By employing various functionals, such as B3LYP or M06-2X, researchers can model the potential energy surface of reactions and elucidate the energetic favorability of different chemical transformations. researchgate.netrsc.org

Predicting Reaction Pathways and Transition States

A primary application of DFT in the context of 2-Bromoethyl-d4-amine is the prediction of reaction pathways and the characterization of transition states. hi.isdiva-portal.org For instance, in a nucleophilic substitution reaction where the bromide is displaced, DFT can be used to map the energy profile of the reaction, identifying the energy of the reactants, products, transition state, and any intermediates. The transition state, a first-order saddle point on the potential energy surface, represents the energy maximum along the reaction coordinate and is crucial for determining the reaction rate.

Computational studies on similar amine systems have successfully utilized DFT to model reaction mechanisms. scholaris.ca For 2-Bromoethyl-d4-amine, key reaction pathways to investigate would include intramolecular cyclization to form a deuterated aziridine (B145994) and intermolecular substitution reactions with various nucleophiles. The calculated energy barriers for these pathways would reveal the most likely chemical fate of the molecule under different conditions.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of 2-Bromoethyl-d4-amine

| Species | Relative Energy (kcal/mol) |

| Reactants (2-Bromoethyl-d4-amine + Nucleophile) | 0.0 |

| Transition State | +25.3 |

| Intermediate (if any) | +5.2 |

| Products | -10.8 |

Note: The data in this table is illustrative and represents the type of output expected from DFT calculations. Actual values would depend on the specific reaction and level of theory.

Calculation of Kinetic Isotope Effects

The deuteration in 2-Bromoethyl-d4-amine makes it an ideal candidate for studying kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. escholarship.org DFT calculations can predict KIEs by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. nih.govmdpi.com The zero-point vibrational energies (ZPVEs) are lower for the heavier isotope (deuterium), which can lead to a different activation energy and thus a different reaction rate.

For reactions involving the C-H (or C-D) bond cleavage, a primary KIE is expected. In the case of 2-Bromoethyl-d4-amine, secondary KIEs are more likely to be observed in substitution reactions at the carbon bearing the bromine, as the C-D bonds are not directly broken. The magnitude of the calculated KIE can provide strong evidence for a proposed reaction mechanism. nih.govresearchgate.net

Table 2: Predicted Kinetic Isotope Effects (kH/kD) for a Hypothetical Reaction

| Reaction Type | Calculated kH/kD | Implication |

| SN2 Substitution | 1.05 | Small normal secondary KIE, consistent with a change in hybridization at the reaction center. |

| E2 Elimination | 2.5 | Primary KIE, if a C-D bond is broken in the rate-determining step. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT is excellent for studying the energetics of individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. researchgate.net

Solvation Effects on Reactivity of Deuterated Amines

The solvent can have a profound impact on the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. mdpi.combeilstein-journals.orgnih.gov MD simulations can model the explicit interactions between 2-Bromoethyl-d4-amine and solvent molecules, revealing details about the solvation shell and hydrogen bonding networks. researchgate.netmdpi.com For instance, in a protic solvent, the amino group can act as both a hydrogen bond donor and acceptor. The dynamics of these interactions can influence the molecule's conformation and its availability to react.

Studies on the hydration of amines have shown that the lifetime of hydrogen bonds can be on the picosecond timescale. researchgate.net For 2-Bromoethyl-d4-amine, MD simulations could quantify the number of solvent molecules in the first solvation shell and their residence times, providing a dynamic picture of the molecule's immediate environment. This information is critical for understanding how the solvent might mediate a reaction. The thermal stability of amines in different solvents can also be investigated using these methods. ntnu.noacs.org

Interactions with Catalysts and Enzyme Active Sites (Non-Biological System Characterization)